N'-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide
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Overview
Description
N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide is a hydrazone derivative known for its interesting biological activities and coordination capabilities. Hydrazone derivatives are typically synthesized by the reaction of aldehydes with hydrazine compounds, yielding products with high purity and quantitative yields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide involves the condensation reaction between 5-bromosalicylaldehyde and 4-nitrobenzohydrazide. The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry due to its versatile donor atoms (O, N, or S).
Biology: Exhibits antibacterial, antifungal, and antitumor activities.
Medicine: Potential use as an anti-inflammatory and analgesic agent.
Industry: Employed as a corrosion inhibitor for carbon steel in aggressive acid environments.
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The compound’s hydrazone moiety allows it to form stable complexes with transition metals, which can enhance its biological activity . Additionally, the presence of the nitro and bromo groups contributes to its reactivity and ability to undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide: Similar in structure but with a fluorine atom instead of a nitro group.
N’-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide: Contains a nicotinoyl group instead of a nitrobenzoyl group.
Uniqueness
N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide is unique due to the presence of both nitro and bromo substituents, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
CAS No. |
41377-51-9 |
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Molecular Formula |
C14H10BrN3O4 |
Molecular Weight |
364.15 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-3-6-13(19)10(7-11)8-16-17-14(20)9-1-4-12(5-2-9)18(21)22/h1-8,19H,(H,17,20)/b16-8+ |
InChI Key |
AEOBWMRJEBYMBJ-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
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